molecular formula C23H17ClN2O4S B14990428 N-(3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl)-4-chlorobenzamide

N-(3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl)-4-chlorobenzamide

Cat. No.: B14990428
M. Wt: 452.9 g/mol
InChI Key: RESTWSDOUGOLLB-UHFFFAOYSA-N
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Description

N-(3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl)-4-chlorobenzamide is a complex organic compound that belongs to the class of benzothiazine derivatives This compound is characterized by its unique structure, which includes a benzoyl group, a methyl group, and a chlorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl)-4-chlorobenzamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzothiazine ring, followed by the introduction of the benzoyl and chlorobenzamide groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and the desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl)-4-chlorobenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with different properties.

Scientific Research Applications

N-(3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl)-4-chlorobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl)-4-chlorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl)-2-iodobenzamide
  • N-(3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

Uniqueness

Compared to similar compounds, N-(3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl)-4-chlorobenzamide is unique due to the presence of the chlorobenzamide group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C23H17ClN2O4S

Molecular Weight

452.9 g/mol

IUPAC Name

N-(3-benzoyl-2-methyl-1,1-dioxo-1λ6,2-benzothiazin-4-yl)-4-chlorobenzamide

InChI

InChI=1S/C23H17ClN2O4S/c1-26-21(22(27)15-7-3-2-4-8-15)20(18-9-5-6-10-19(18)31(26,29)30)25-23(28)16-11-13-17(24)14-12-16/h2-14H,1H3,(H,25,28)

InChI Key

RESTWSDOUGOLLB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C2=CC=CC=C2S1(=O)=O)NC(=O)C3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4

Origin of Product

United States

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